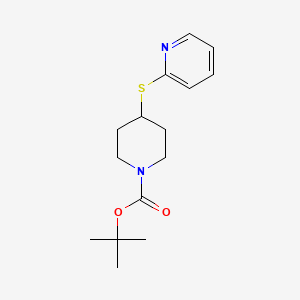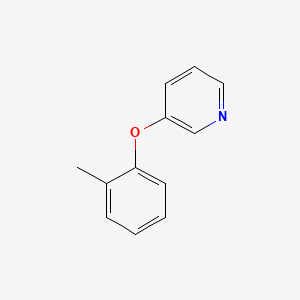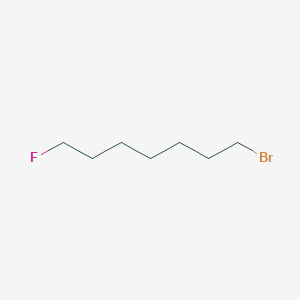![molecular formula C8H8BrFS B3260711 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene CAS No. 333782-25-5](/img/structure/B3260711.png)
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene
描述
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene is an organic compound with the molecular formula C8H8BrFS. It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a fluorobenzene ring.
准备方法
The synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene typically involves the reaction of 3-fluorobenzenethiol with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethylsulfanyl derivative using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in medicinal chemistry.
Medicine: Research into the biological activity of derivatives of this compound may lead to the discovery of new drugs with therapeutic potential.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity
作用机制
The mechanism by which 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromoethyl and fluorobenzene groups can influence the compound’s binding affinity and selectivity for these targets. The sulfanyl group may also play a role in the compound’s reactivity and stability .
相似化合物的比较
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene can be compared with other similar compounds, such as:
1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene: Similar structure but with the fluorine atom in the para position, which can affect its chemical reactivity and biological activity.
1-[(2-Chloroethyl)sulfanyl]-3-fluorobenzene:
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene: The substitution of the fluorine atom with a chlorine atom can alter the compound’s properties and its suitability for specific applications .
属性
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBKOBHPWPVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
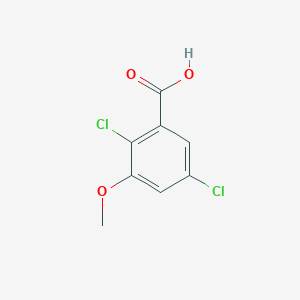
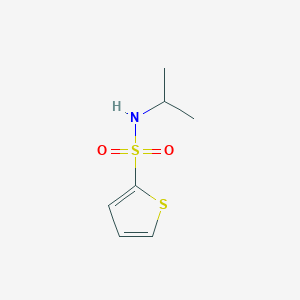
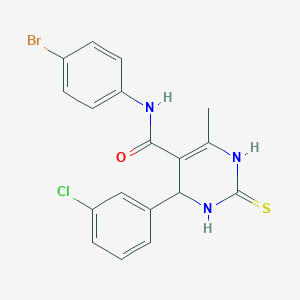
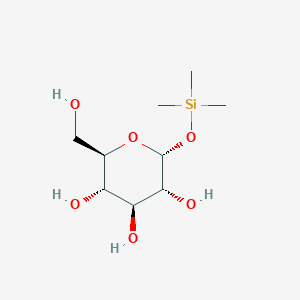


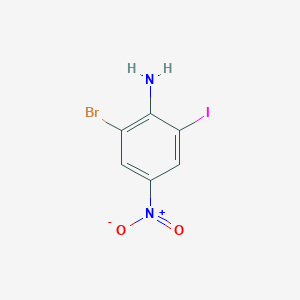
![2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine](/img/structure/B3260696.png)
![2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide](/img/structure/B3260703.png)

